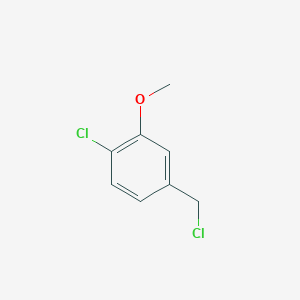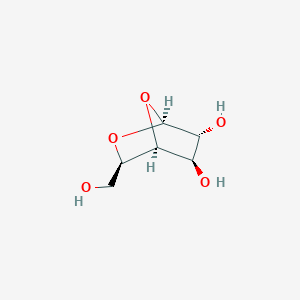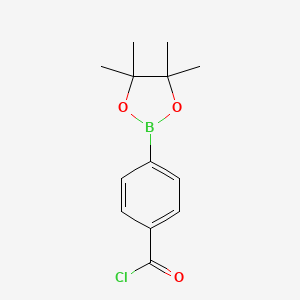
Acide 1-éthynylcyclopropanesulfonique amide
Vue d'ensemble
Description
1-Ethynyl-cyclopropanesulfonic acid amide is a chemical compound with the molecular formula C5H7NO2S and a molecular weight of 145.18 g/mol. It is used as a reagent in homoserine-based inhibitors of the hepatitis C virus NS3/4A serine protease .
Synthesis Analysis
Amides are typically synthesized through the reaction of an acid chloride with ammonia, a 1° amine, or 2° amine . An efficient one-pot and catalyst-free procedure for the synthesis of amides starting from carboxylic acids and amine/ammonium salts using 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione as the coupling agent has been reported . The most direct and ideal method for amide synthesis involves dehydration between carboxylic acids and amines .
Molecular Structure Analysis
The molecular structure of 1-Ethynyl-cyclopropanesulfonic acid amide can be analyzed using various spectroscopic techniques, such as IR, NMR, CHN analysis, EPR, molar conductance, and magnetic susceptibility measurements, TGA, UV–visible spectra, powder X-ray diffraction and DFT analysis .
Chemical Reactions Analysis
Amides are most commonly prepared though the reaction of an acid chloride with ammonia, a 1° amine, or 2° amine . In an analogous reaction, an amide can be prepared through the reaction of a carboxylic acid and an amine using a coupling agent such as DCC . 1-Ethynyl-cyclopropanesulfonic Acid Amide is a reagent used in homoserine-based inhibitors of the hepatitis C virus NS3/4A serine protease .
Physical And Chemical Properties Analysis
Most amides are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass. Amides of five or fewer carbon atoms are soluble in water .
Applications De Recherche Scientifique
Électrosynthèse en chimie verte
Le domaine de l'électrosynthèse a connu un regain d'intérêt, en particulier dans le développement de synthèses chimiques plus écologiques et plus durables. “Acide 1-éthynylcyclopropanesulfonique amide” peut jouer un rôle dans ce domaine en raison de l'importance des amides dans les systèmes biologiques et l'industrie pharmaceutique . L'électrosynthèse impliquant des amides ouvre de nouvelles voies pour la création de molécules complexes avec un impact environnemental moindre.
Industrie pharmaceutique
Les amides sont un motif commun dans les produits pharmaceutiques, une part importante des médicaments commercialisés contenant au moins une liaison amide . La structure unique de l'"this compound" pourrait être exploitée dans la synthèse de nouveaux médicaments, en particulier lorsque le groupe amide joue un rôle clé dans l'interaction du médicament avec les cibles biologiques.
Synthèse des peptides et des protéines
La liaison amide est fondamentale dans la formation de la chaîne principale des peptides et des protéines. Les applications électrosynthétiques des amides pourraient conduire à de nouvelles méthodes de construction des peptides et des protéines, ce qui pourrait avoir un impact sur le domaine de la protéomique et la synthèse de peptides thérapeutiques .
Applications antifongiques
Il a été démontré que les composés amides possèdent des propriétés antifongiques. “this compound” pourrait être étudié pour son efficacité contre les champignons phytopathogènes, contribuant ainsi au développement de nouveaux fongicides et à la résolution des défis agricoles .
Chimie de coordination et conception de ligands
En chimie de coordination, les amides sont utilisés pour leurs propriétés chélatantes. “this compound” pourrait être utilisé dans la conception de nouveaux ligands pour les complexes métalliques, qui ont diverses applications allant de la catalyse à la science des matériaux .
Études de relation quantitative structure-activité (QSAR)
Les études QSAR impliquent la corrélation de la structure chimique avec l'activité biologique. La structure unique de l'"this compound" en fait un candidat pour la modélisation QSAR, qui peut prédire l'activité de nouveaux composés et guider la conception de futurs médicaments et agrochimiques .
Mécanisme D'action
Target of Action
For instance, some amides have been found to inhibit fatty acid amide hydrolase (FAAH), a key enzyme involved in the breakdown of endocannabinoids .
Mode of Action
Amides are known to undergo activation, which can lead to powerful transformations under mild conditions . This activation can result in the formation of new bonds and structures, potentially leading to changes in the target molecules .
Biochemical Pathways
For example, some amides have been found to participate in the auxin pathways of plant microbiomes, leading to the production of indole-3-acetic acid (IAA), an essential natural plant hormone .
Pharmacokinetics
It’s known that the pharmacokinetics of amides can be influenced by various factors, including their structure, the presence of functional groups, and the physiological conditions under which they are administered .
Result of Action
The activation of amides can lead to the formation of new bonds and structures, potentially leading to changes in the target molecules . These changes could potentially alter the function of these molecules, leading to various downstream effects.
Action Environment
The action, efficacy, and stability of 1-Ethynyl-cyclopropanesulfonic acid amide can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the reactivity and stability of amides . .
Orientations Futures
Transamidation has been an essential topic in the formation of amide bonds over the conventional route due to chemoselectivity and greenside products . The direct amidation of esters with amines, without the conversion into carboxylic acids, is a highly desirable approach for the formation of amides .
Analyse Biochimique
Biochemical Properties
1-Ethynyl-cyclopropanesulfonic acid amide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of fatty acid amides. This interaction can lead to the inhibition of FAAH, affecting the levels of fatty acid amides in the body . Additionally, 1-Ethynyl-cyclopropanesulfonic acid amide may interact with other enzymes involved in amide bond formation and degradation, influencing various metabolic pathways .
Cellular Effects
1-Ethynyl-cyclopropanesulfonic acid amide has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FAAH by 1-Ethynyl-cyclopropanesulfonic acid amide can lead to increased levels of endocannabinoids, which are known to affect cell signaling and gene expression . This compound may also impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 1-Ethynyl-cyclopropanesulfonic acid amide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of FAAH, inhibiting its activity and preventing the hydrolysis of fatty acid amides. This inhibition can lead to increased levels of endocannabinoids, which in turn modulate various signaling pathways and gene expression patterns. Additionally, 1-Ethynyl-cyclopropanesulfonic acid amide may interact with other enzymes, influencing their activity and altering metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethynyl-cyclopropanesulfonic acid amide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-Ethynyl-cyclopropanesulfonic acid amide is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of FAAH and prolonged effects on cellular function . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for several hours to days, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-Ethynyl-cyclopropanesulfonic acid amide vary with different dosages in animal models. At low doses, the compound can effectively inhibit FAAH without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
1-Ethynyl-cyclopropanesulfonic acid amide is involved in several metabolic pathways. It interacts with enzymes such as FAAH and carboxylic acid reductases, influencing the formation and degradation of amides and carboxylic acids . These interactions can affect metabolic flux and alter the levels of key metabolites in the body . The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-Ethynyl-cyclopropanesulfonic acid amide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Once inside the cell, 1-Ethynyl-cyclopropanesulfonic acid amide may interact with intracellular binding proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biochemical and cellular effects .
Subcellular Localization
1-Ethynyl-cyclopropanesulfonic acid amide exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, it may be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . This subcellular localization is essential for the compound’s role in modulating cellular processes and metabolic pathways .
Propriétés
IUPAC Name |
1-ethynylcyclopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-2-5(3-4-5)9(6,7)8/h1H,3-4H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTVIFURVDNFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1108658-43-0 | |
| Record name | 1-ethynylcyclopropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)
![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)
![Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1456927.png)


![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1456931.png)


![[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine](/img/structure/B1456934.png)



